1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a tetrazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the triazole ring via azide-alkyne cycloaddition.
- Incorporation of the tetrazole ring through nitration and subsequent cyclization.
- Final condensation reactions to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Controlled temperature and pressure conditions.
- Catalysts to enhance reaction rates.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include amine derivatives.
- Substitution products depend on the specific reagents used.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of multiple heterocyclic rings.
Biology and Medicine
- Potential applications as a pharmaceutical intermediate.
- Investigated for its antimicrobial and anticancer properties.
Industry
- Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide
Uniqueness
The presence of multiple heterocyclic rings and functional groups in 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide makes it unique compared to other similar compounds. Its specific arrangement of atoms and functional groups imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N13O4 |
---|---|
Molecular Weight |
377.28 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C10H11N13O4/c1-4(3-21-16-10(15-19-21)23(25)26)12-14-9(24)6-5(2)13-20-22(6)8-7(11)17-27-18-8/h3H2,1-2H3,(H2,11,17)(H,14,24)/b12-4+ |
InChI Key |
LVEKMSPPRLWZLK-UUILKARUSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C(\C)/CN3N=C(N=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=C(C)CN3N=C(N=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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